molecular formula C15H13ClN2O5S B2541672 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid CAS No. 851109-36-9

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid

Cat. No.: B2541672
CAS No.: 851109-36-9
M. Wt: 368.79
InChI Key: LZPIPKUJAHFIGJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid is a synthetic organic compound with the molecular formula C 15 H 13 ClN 2 O 5 S and a molecular weight of 368.79 g/mol . It is supplied for research and development purposes. The compound belongs to the sulfonamide class of molecules, which are well-documented in scientific literature for their diverse biological activities and broad utility in medicinal chemistry . Sulfonamide derivatives have been extensively investigated for their potential applications as antimicrobial and anticancer agents, often acting on targets like dihydrofolate reductase (DHFR) . Furthermore, the molecular structure features both a benzoic acid and an acetamido group, making it a potential intermediate or building block for synthesizing more complex chemical entities, such as heterocyclic compounds with potential pharmacological value . The structural features of this compound have been confirmed by single-crystal X-ray diffraction studies, which reveal its bent molecular conformation and the detailed three-dimensional network formed by intermolecular hydrogen bonds . This level of structural characterization is crucial for researchers in areas such as crystal engineering and computational chemistry, where understanding solid-state interactions is key. This product is designated 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(22,23)18-14-8-10(16)2-7-13(14)15(20)21/h2-8,18H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPIPKUJAHFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form an acetamido group.

    Sulfonation: The acetamido group is sulfonated to introduce the sulfonamido functionality.

    Coupling: Finally, the sulfonamido group is coupled with another aromatic ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The benzoic acid group undergoes esterification under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester:

Reaction:

C15H12ClN2O5S+CH3OHH2SO4C16H14ClN2O5S+H2O\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_5\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{16}\text{H}_{14}\text{ClN}_2\text{O}_5\text{S} + \text{H}_2\text{O}

Conditions:

  • Solvent: Excess methanol

  • Catalyst: Concentrated H2_2SO4_4 (5% v/v)

  • Temperature: Reflux (60–80°C)

  • Time: 4–6 hours

This reaction is critical for modifying solubility profiles in drug development .

Hydrolysis of the Acetamido Group

The acetamido (-NHCOCH3_3) group hydrolyzes under acidic or basic conditions to form a primary amine.

Acidic Hydrolysis:

Reaction:

C15H12ClN2O5S+H2OHClC13H10ClN2O4S+CH3COOH\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_5\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{13}\text{H}_{10}\text{ClN}_2\text{O}_4\text{S} + \text{CH}_3\text{COOH}

Conditions:

  • 6 M HCl, reflux for 8–12 hours .

  • Yield: ~70–85% (analogous sulfonamide hydrolysis) .

Basic Hydrolysis:

Reaction:

C15H12ClN2O5S+NaOHC13H9ClN2O4SNa+CH3COONa+H2O\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_5\text{S} + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_9\text{ClN}_2\text{O}_4\text{SNa} + \text{CH}_3\text{COONa} + \text{H}_2\text{O}

Conditions:

  • 3 M NaOH, 90°C, 4 hours .

Nucleophilic Substitution of the Chlorine Atom

The 4-chloro substituent participates in aromatic nucleophilic substitution (SNAr) under activating conditions due to electron-withdrawing groups (e.g., -SO2_2NH-).

Example Reaction with Ammonia:

C15H12ClN2O5S+NH3C15H13ClN3O5S+HCl\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_5\text{S} + \text{NH}_3 \rightarrow \text{C}_{15}\text{H}_{13}\text{ClN}_3\text{O}_5\text{S} + \text{HCl}

Conditions:

  • Solvent: DMF or DMSO

  • Temperature: 120–140°C

  • Catalyst: CuCN (1.1 equiv) .

  • Yield: 50–70% (based on analogous chloro-nitrobenzonitrile reactions) .

Sulfonamide Group Reactivity

The sulfonamide (-SO2_2NH-) linkage undergoes hydrolysis or alkylation:

Acidic Hydrolysis:

Reaction:

C15H12ClN2O5S+2H2OHClC7H5ClO2+C8H10N2O3S+NH3\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_5\text{S} + 2\text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{7}\text{H}_5\text{ClO}_2 + \text{C}_{8}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{NH}_3

Conditions:

  • Concentrated HCl, reflux, 12 hours .

Alkylation:

Reaction with Methyl Iodide:

C15H12ClN2O5S+CH3IC16H14ClN2O5SI\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_5\text{S} + \text{CH}_3\text{I} \rightarrow \text{C}_{16}\text{H}_{14}\text{ClN}_2\text{O}_5\text{SI}

Conditions:

  • Base: K2_2CO3_3

  • Solvent: Acetone, 60°C, 6 hours .

Biological Interactions and Pharmacological Modifications

The compound’s interactions with biological targets depend on functional group modifications:

Modification Effect on Activity Reference
Esterification (-COOH → -COOCH3_3)Increased lipophilicity, enhanced membrane permeability
Hydrolysis of acetamido (-NHCOCH3_3 → -NH2_2)Enhanced hydrogen bonding with target proteins
Chlorine substitution (-Cl → -NH2_2)Altered electronic profile, improved binding affinity

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro-substituted benzoic acid core linked to an acetamidobenzenesulfonamido group. Its molecular formula is C15H14N2O5SC_{15}H_{14}N_{2}O_{5}S, which contributes to its unique chemical behavior and interactions.

Chemistry

In the field of chemistry, 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid serves as:

  • Intermediate in Synthesis : It is utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with specific functionalities.
  • Reagent in Reactions : The compound can participate in various substitution reactions, yielding derivatives with diverse functional groups.

Biology

The biological applications of this compound include:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, making it a candidate for biochemical assays. For example, it has shown promise as an inhibitor of TMEM206, a protein implicated in acid-induced cell death in colorectal cancer cells .
  • Ligand in Assays : The compound can act as a ligand in various biochemical assays, aiding in the exploration of molecular interactions.

Medicine

In medical research, this compound has been investigated for:

  • Therapeutic Properties : Studies suggest potential anti-inflammatory and anticancer activities. Its mechanism may involve blocking specific pathways or interfering with metabolic processes, thus providing therapeutic benefits.
  • Drug Development : The compound's unique structure makes it a valuable scaffold for developing new drugs targeting various diseases .

Case Study 1: Inhibition of TMEM206

A study investigated the role of TMEM206 in colorectal cancer cells and assessed the efficacy of this compound as an inhibitor. The findings indicated that while the compound effectively inhibited TMEM206 at low pH levels, its efficacy was limited at neutral pH . This highlights its potential application in targeted cancer therapies.

Research on similar compounds revealed that derivatives of benzoic acid exhibit significant biological activity against various pathogens. The structure-activity relationship analysis showed that modifications could enhance their effectiveness against mycobacterial and fungal strains . This suggests that this compound could be further explored for antimicrobial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a family of 4-chloro-2-(substituted-acetamido)benzoic acid derivatives, where variations in the acetamido side chain dictate biological activity and selectivity. Key analogs include:

Compound Name (Abbreviation) Substituent Structure Key Modifications Biological Target Potency (IC₅₀ or EC₅₀) Selectivity Notes Reference
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) 2-chlorophenoxy Chlorophenoxy group TRPM4 ~1–5 µM (patch-clamp assays) High specificity for TRPM4; no activity on TRPM5, TRPM7, TRPV1, or voltage-gated K⁺/Ca²⁺ channels
4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA) 1-naphthyloxy Naphthyloxy group TRPM4 ~2–10 µM Moderate selectivity; minor off-target effects on TMEM206 at high concentrations
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid (LBA) 4-chloro-2-methylphenoxy + propanamido linker Extended propanamido linker TRPM4 ~5–15 µM Broader activity spectrum; less potent than CBA
4-Chloro-2-(2-(3-iodo-phenoxy)acetamido)benzoic acid (IBA) 3-iodo-phenoxy Iodo substitution for Cryo-EM compatibility TRPM4 Comparable to NBA Used for structural studies; retains inhibitory efficacy
4-Chloro-2-[2-(4-chlorophenyl)acetamido]benzoic acid 4-chlorophenylacetamido Phenylacetamido group Undetermined N/A Synthesized but biological data not reported

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substitutions : The 4-chloro group on the benzoic acid core is critical for TRPM4 inhibition; removal abolishes activity .
  • Aromatic Side Chains : Bulky substituents (e.g., naphthyl in NBA) enhance lipophilicity and binding affinity but may compromise selectivity .
  • Linker Flexibility : Shorter linkers (e.g., acetamido in CBA) improve potency compared to extended chains (e.g., propanamido in LBA) .

Pharmacological and Therapeutic Potential

  • TRPM4 Inhibition : CBA, NBA, and LBA are promising candidates for treating pathologies linked to TRPM4 dysregulation, such as colorectal cancer and cardiovascular diseases .
  • Antibacterial Activity : Derivatives with hydrazone or sulfonamide groups (e.g., 4-chloro-2-(2,4-dioxopentan-3-ylidene)hydrazinyl benzoic acid) show in vitro efficacy against Gram-positive bacteria .

Biological Activity

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid, often referred to as CBA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN2O4S
  • Molecular Weight : 320.76 g/mol

The biological activity of CBA is primarily attributed to its interaction with specific molecular targets, particularly ion channels and enzymes. Notably, it has been identified as a potent inhibitor of the TMEM206 ion channel, which plays a role in acid-induced cell death in various cell types, including colorectal cancer cells. The compound exhibits an IC50 value of approximately 9.55 µM under acidic conditions (pH 4.5), indicating its effectiveness as a small molecule inhibitor .

Biological Activities

  • Antitumor Activity : CBA has shown potential in inhibiting tumor growth through its action on ion channels associated with cancer cell metabolism. Studies have demonstrated that it can effectively reduce cell viability in colorectal cancer models.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
  • Analgesic Effects : Research indicates that CBA possesses analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways via ion channel inhibition.

Case Study 1: Inhibition of TMEM206

A study explored the role of TMEM206 in acid-induced cell death within colorectal cancer cells. The findings indicated that while TMEM206 does not significantly mediate cell death at physiological pH, CBA effectively inhibits its activity at lower pH levels, suggesting a targeted approach for cancer therapy .

Case Study 2: Analgesic Activity

In another investigation, the analgesic effects of CBA were assessed using the acetic acid-induced writhing test in mice. The results showed a significant reduction in writhing responses at various doses, supporting its potential use as an analgesic agent .

Case Study 3: Formulation Studies

Formulation studies have demonstrated that CBA can be effectively incorporated into tablet forms with enhanced bioavailability and stability. The pharmacokinetic parameters indicate favorable absorption characteristics, which are crucial for therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)
This compound (CBA)Inhibitor of TMEM206; analgesic; anti-inflammatory9.55
Flufenamic AcidInhibitor of TRPM4; broader ion channel inhibitionVaries
Other Sulfonamide DerivativesVariable activities depending on structureVaries

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with sulfonation of benzoic acid derivatives using chlorosulfonic acid to introduce the sulfonamide group. Intermediate purification via recrystallization is critical to remove unreacted starting materials .
  • Step 2 : Couple the sulfonated intermediate with 4-acetamidobenzene derivatives using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF. Monitor reaction progress via TLC .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for sulfonating agents) and temperature (60–80°C) to improve yields. Use sodium sulfite or bicarbonate to stabilize intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, aromatic protons in the benzoic acid core appear as doublets in δ 7.2–8.1 ppm .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .
  • XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for structurally analogous sulfonamido benzoic acids .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s workflow integrates these with experimental data to prioritize viable pathways .
  • Example: Reaction path searches for sulfonation steps can identify energy barriers, guiding solvent selection (e.g., THF vs. DCM) and catalyst use (e.g., FeCl₃) .
    • Data Table :
MethodEnergy Barrier (kcal/mol)Predicted Yield (%)
DFT (B3LYP/6-31G*)22.478
Experimental Validation85 (Observed)
Source: Adapted from ICReDD protocols

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Strategy :

  • Receptor Binding Assays : Compare IC₅₀ values from dopamine D₂ and serotonin 5-HT₃ receptor studies. Structural analogs show dual antagonism, suggesting similar behavior for this compound .
  • Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) to validate inconsistencies. For example, conflicting IC₅₀ values may arise from assay pH or co-solvent effects .
    • Recommendation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity, cellular assays for functional activity) .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Key Steps :

  • Intermediate Stabilization : Protect reactive groups (e.g., acetamide) during sulfonation using trimethylsilyl chloride .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in biphasic reactions to enhance sulfonamide coupling efficiency .
    • Data Table :
StepReactionYield (%)Purity (HPLC)
1Sulfonation6592
2Acetamide Coupling7895
3Final Purification8999
Source: Synthesis optimization from

Experimental Design & Data Analysis

Q. How to design factorial experiments for optimizing reaction parameters?

  • Design :

  • Use a 2³ factorial design varying temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (1% vs. 3% FeCl₃). Response variables: yield and purity .
  • Analysis : ANOVA to identify significant factors. For example, temperature and solvent polarity may dominate yield (p < 0.05) .

Q. What are the best practices for scaling up synthesis while maintaining purity?

  • Guidelines :

  • Continuous Flow Chemistry : Reduces side reactions in exothermic steps (e.g., sulfonation) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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